N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE
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Overview
Description
N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a methyl and phenyl group, and an acetamide moiety attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Acetamide Formation: The acetamide moiety is introduced by reacting the thiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents (dichloromethane, toluene).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE: Similar structure but lacks the methyl group on the thiazole ring.
N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-2-CHLOROACETAMIDE: Similar structure but has a chloro group instead of a phenyl group on the acetamide moiety.
Uniqueness
N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE is unique due to the presence of both a methyl and phenyl group on the thiazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(15-10-6-3-7-11-15)20-18(22-13)19-16(21)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJZFWIOOFMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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